molecular formula C26H25N5O B11253975 2-methyl-N-[4-({4-methyl-6-[(4-methylphenyl)amino]pyrimidin-2-yl}amino)phenyl]benzamide

2-methyl-N-[4-({4-methyl-6-[(4-methylphenyl)amino]pyrimidin-2-yl}amino)phenyl]benzamide

Cat. No.: B11253975
M. Wt: 423.5 g/mol
InChI Key: SGXJWJJYYBAIOU-UHFFFAOYSA-N
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Description

2-methyl-N-[4-({4-methyl-6-[(4-methylphenyl)amino]pyrimidin-2-yl}amino)phenyl]benzamide is a complex organic compound that belongs to the class of aminopyrimidines. This compound is characterized by its unique structure, which includes a benzamide core substituted with various functional groups, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N-[4-({4-methyl-6-[(4-methylphenyl)amino]pyrimidin-2-yl}amino)phenyl]benzamide involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyrimidine Core: The pyrimidine core is synthesized by reacting 4-methylphenylamine with appropriate reagents to form 4-methyl-6-[(4-methylphenyl)amino]pyrimidine.

    Coupling Reaction: The synthesized pyrimidine derivative is then coupled with 4-aminobenzamide under specific conditions to form the final product.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:

    Batch Reactors: Utilizing batch reactors for controlled synthesis.

    Purification: Employing techniques such as recrystallization and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

2-methyl-N-[4-({4-methyl-6-[(4-methylphenyl)amino]pyrimidin-2-yl}amino)phenyl]benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: The compound can undergo substitution reactions, particularly at the amino groups, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various alkylated or acylated products.

Scientific Research Applications

2-methyl-N-[4-({4-methyl-6-[(4-methylphenyl)amino]pyrimidin-2-yl}amino)phenyl]benzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-methyl-N-[4-({4-methyl-6-[(4-methylphenyl)amino]pyrimidin-2-yl}amino)phenyl]benzamide involves its interaction with specific molecular targets. It is known to act as a tyrosine kinase inhibitor, interfering with the signaling pathways that regulate cell growth and proliferation . This makes it a potential candidate for cancer therapy, as it can inhibit the growth of cancer cells by blocking these pathways.

Comparison with Similar Compounds

Similar Compounds

    Imatinib: Another tyrosine kinase inhibitor used in cancer therapy.

    Dasatinib: A similar compound with a broader spectrum of activity against various tyrosine kinases.

    Nilotinib: Known for its high specificity and potency in inhibiting certain tyrosine kinases.

Uniqueness

2-methyl-N-[4-({4-methyl-6-[(4-methylphenyl)amino]pyrimidin-2-yl}amino)phenyl]benzamide is unique due to its specific structural features that confer distinct biological activities. Its ability to selectively inhibit certain tyrosine kinases makes it a valuable compound in targeted cancer therapy .

Properties

Molecular Formula

C26H25N5O

Molecular Weight

423.5 g/mol

IUPAC Name

2-methyl-N-[4-[[4-methyl-6-(4-methylanilino)pyrimidin-2-yl]amino]phenyl]benzamide

InChI

InChI=1S/C26H25N5O/c1-17-8-10-20(11-9-17)28-24-16-19(3)27-26(31-24)30-22-14-12-21(13-15-22)29-25(32)23-7-5-4-6-18(23)2/h4-16H,1-3H3,(H,29,32)(H2,27,28,30,31)

InChI Key

SGXJWJJYYBAIOU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC2=NC(=NC(=C2)C)NC3=CC=C(C=C3)NC(=O)C4=CC=CC=C4C

Origin of Product

United States

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